1-(tert-butyldimethylsilyl)-5-nitro-1H-indole
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Overview
Description
1-(tert-Butyldimethylsilyl)-5-nitro-1H-indole is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an indole ring, which also contains a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyldimethylsilyl)-5-nitro-1H-indole typically involves the protection of the indole nitrogen with a TBDMS group followed by nitration at the 5-position. The general synthetic route can be summarized as follows:
Protection of Indole Nitrogen: The indole nitrogen is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Nitration: The protected indole is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of sulfuric acid and nitric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyldimethylsilyl)-5-nitro-1H-indole can undergo various chemical reactions, including:
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Tetra-n-butylammonium fluoride, acidic conditions (e.g., acetic acid/water mixture).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products Formed
Reduction: 1-(tert-Butyldimethylsilyl)-5-amino-1H-indole.
Substitution: Free indole.
Coupling Reactions: Various substituted indoles depending on the coupling partners.
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-5-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(tert-butyldimethylsilyl)-5-nitro-1H-indole depends on its specific applicationThe nitro group can undergo reduction to form an amino group, which can participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyldimethylsilyl)-1H-indole: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Nitro-1H-indole: Lacks the TBDMS protecting group, making the indole nitrogen more reactive and less selective in reactions.
1-(tert-Butyldimethylsilyl)-5-amino-1H-indole: The amino group provides different reactivity compared to the nitro group.
Uniqueness
1-(tert-Butyldimethylsilyl)-5-nitro-1H-indole is unique due to the presence of both the TBDMS protecting group and the nitro group. This combination allows for selective reactions at the indole nitrogen and the 5-position, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl-dimethyl-(5-nitroindol-1-yl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2Si/c1-14(2,3)19(4,5)15-9-8-11-10-12(16(17)18)6-7-13(11)15/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJPTIAVXQJGAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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